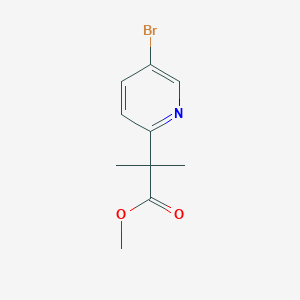
Methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate
Übersicht
Beschreibung
“Methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate” is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 266.0±25.0 °C and a predicted density of 1.517±0.06 g/cm3 . It also has a predicted pKa value of 1.95±0.22 .Wissenschaftliche Forschungsanwendungen
Essential Role of Ancillary Ligand in Color Tuning
A study by Stagni et al. (2008) highlights the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. These compounds, including derivatives of 5-bromo-2-pyridyl motifs, show significant potential in the tuning of electrochemical and photophysical properties for applications in organic light-emitting devices (OLEDs) and biological labeling (Stagni et al., 2008).
Synthesis and Applications in Organic Chemistry
Morgentin et al. (2009) describe an efficient method for synthesizing alkyl 5-hydroxypyridin- and pyrimidin-2-yl acetates, utilizing 5-bromo-2-chloropyridine. This methodology provides a high-yielding route suitable for large-scale synthesis, opening avenues for rapid access to heterocyclic analogues with potential applications in medicinal chemistry and material science (Morgentin et al., 2009).
Advanced Pyridine Derivatives via Suzuki Cross-Coupling
Ahmad et al. (2017) report on the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown promising anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating their versatility in both materials science and biomedical applications (Ahmad et al., 2017).
Ligand Synthesis for Complexation of Lanthanide(III) Cations
Charbonnière et al. (2001) detail the synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid, starting from 5'-methyl-6-bromo-2,2'-bipyridine. These ligands are particularly well-suited for the complexation of lanthanide(III) cations, suggesting applications in the development of luminescent materials and in coordination chemistry (Charbonnière et al., 2001).
Electrocatalytic Carboxylation with CO2
Feng et al. (2010) explored an electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2, presenting a sustainable approach to synthesizing 6-aminonicotinic acid. This method avoids the use of volatile and toxic solvents, highlighting its potential in green chemistry and pharmaceutical synthesis (Feng et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,9(13)14-3)8-5-4-7(11)6-12-8/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMLLFLMLQPLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869349-03-1 | |
| Record name | methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


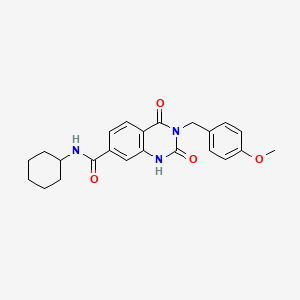
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide](/img/structure/B2941519.png)
![5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2941520.png)
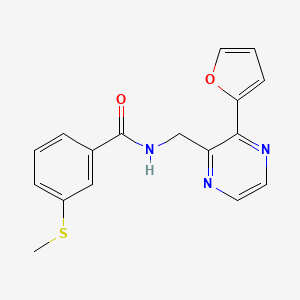

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2941526.png)
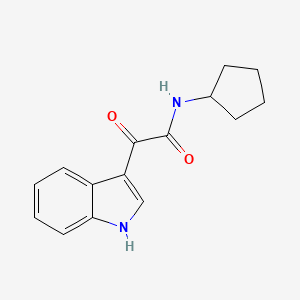


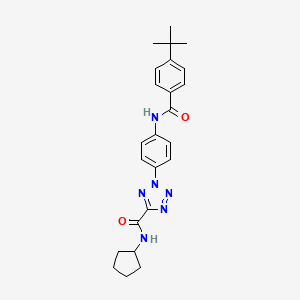
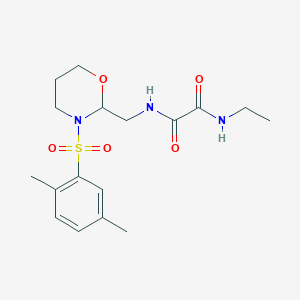
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate](/img/structure/B2941537.png)
![2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941538.png)